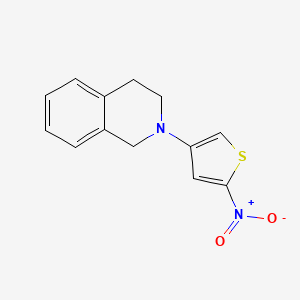

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

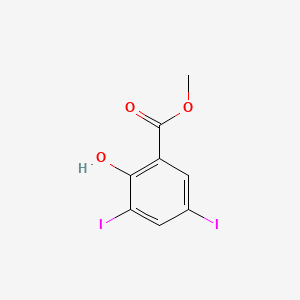

The molecule “2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This molecule also includes a nitro group attached to the thiophene ring and an isoquinoline structure .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thiophene ring, a nitro group, and an isoquinoline structure. The molecule consists of 10 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 5 Oxygen atom(s), and 1 Sulfur atom(s) - a total of 27 atom(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 260.32 . The compound is a solid with a melting point of 140 degrees .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Stable Azomethine Ylides

Research by Coşkun and Tuncman (2006) outlines the preparation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines through a one-pot procedure. This synthesis involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with aromatic aldehydes, leading to the creation of compounds that can further react to form stable azomethine ylides. These ylides are significant for their potential applications in the synthesis of novel organic materials and as intermediates in organic synthesis processes Coşkun & Tuncman, 2006.

EPR Oximetry Probes

Khan et al. (2011) explored the potential of isoindoline nitroxides, including derivatives structurally similar to tetrahydroisoquinolines, as Electron Paramagnetic Resonance (EPR) oximetry probes. These probes are valuable for their low cytotoxicity and favorable EPR characteristics, making them suitable for applications in viable biological systems Khan et al., 2011.

Catalysis and Reaction Mechanisms

Enantioselective Addition Reactions

Research by Arokianathar et al. (2018) on isothioureas catalyzing the enantioselective addition of 4-nitrophenyl esters to tetrahydroisoquinoline-derived iminium ions provides insights into novel catalytic mechanisms. This work is crucial for developing asymmetric synthesis methods, leading to the production of chiral molecules with high enantioselectivity Arokianathar et al., 2018.

Bioactive Compounds and Medicinal Chemistry

Anticancer Activity

A study by Possato et al. (2020) on the anticancer activity of ruthenium acetate clusters bearing azanaphthalene ancillary ligands, including those structurally related to tetrahydroisoquinolines, highlights the potential of these compounds in cancer therapy. Their interaction with DNA and their cytotoxic effects on cancer cells underscore the importance of these compounds in the development of new anticancer therapies Possato et al., 2020.

Propriétés

IUPAC Name |

2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKHQJIVJVQVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide](/img/structure/B2754497.png)

![5-[(3-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2754498.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2754502.png)

![N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)

![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)

![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)